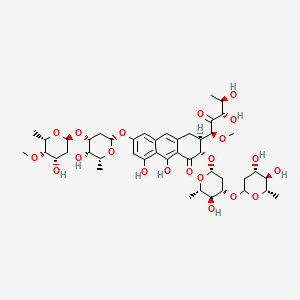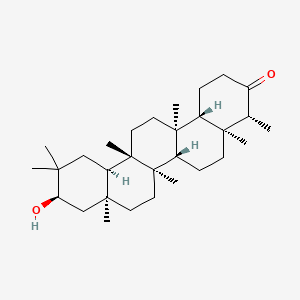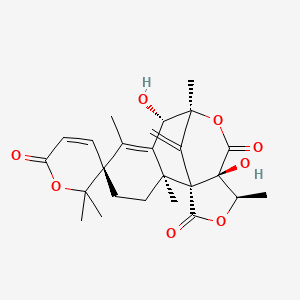![molecular formula C23H25N3O5S B1226872 6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B1226872.png)
6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide is a member of quinolines and an aromatic amide.
Scientific Research Applications
1. Potential in Treating Cystic Fibrosis 6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide has been researched for its role in correcting defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Submicromolar potency was observed in some derivatives of this compound, indicating potential therapeutic applications in cystic fibrosis treatment (Suen et al., 2006).
2. Diuretic Properties and Hypertension Treatment Compounds related to 6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide have been found to possess strong diuretic properties. This suggests their potential use in developing new hypertension remedies. The study on these compounds also revealed insights into their polymorphic modifications, contributing to the understanding of their physical and chemical properties (Shishkina et al., 2018).
3. Role in Parallel Liquid-Phase Synthesis The compound has been involved in research exploring efficient strategies for the parallel liquid-phase synthesis of libraries of quinoline derivatives. These strategies are significant for the generation of large-scale compound libraries, which are crucial for drug discovery and development processes (Ivachtchenko et al., 2005).
4. Inhibitory Activity Against Carbonic Anhydrase A series of derivatives of this compound have been synthesized and assessed for their inhibitory activity against carbonic anhydrase (CA) isoforms. Some derivatives exhibited inhibitory activity in the low to high nanomolar range, suggesting the compound's potential as a lead for designing novel CA inhibitors (Thacker et al., 2019).
properties
Product Name |
6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide |
|---|---|
Molecular Formula |
C23H25N3O5S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H25N3O5S/c1-2-15-6-3-4-8-20(15)26-32(29,30)17-9-10-21-18(12-17)22(27)19(14-24-21)23(28)25-13-16-7-5-11-31-16/h3-4,6,8-10,12,14,16,26H,2,5,7,11,13H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
GFFHTABJSQSYGU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4CCCO4 |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzenesulfonyl)-1-cyclopropyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1226789.png)

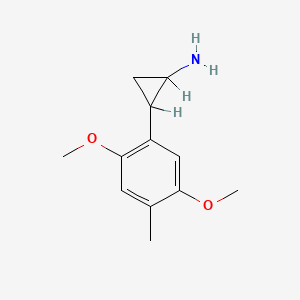
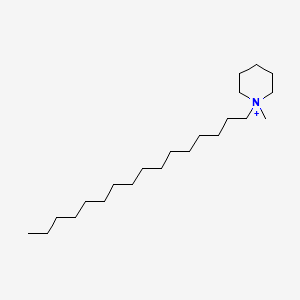

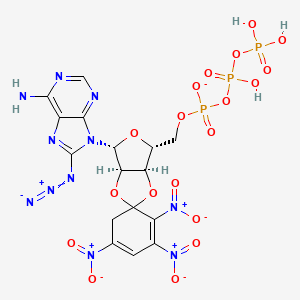


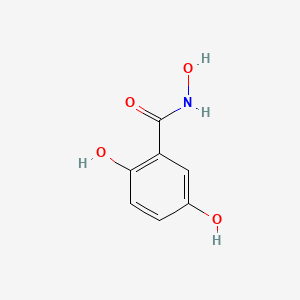

![methyl (6R,6aS,14aR)-11-amino-1,6,8,14a-tetrahydroxy-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1226809.png)
